molecular formula C24H19ClFN5O5 B180113 (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate CAS No. 118373-61-8

(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate

Cat. No. B180113
M. Wt: 511.9 g/mol
InChI Key: NBBXMRVTXICTEV-VWFIUDSGSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle that is a component of many important biomolecules like DNA and RNA. The benzoyloxy and benzoate groups suggest that this compound could be a type of ester.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the amino, chloro, and fluoro substituents, and the formation of the ester linkages.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple chiral centers (indicated by the R and S designations in the name), which means that it could exist in multiple stereoisomeric forms.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. However, the presence of the ester groups suggests that it could undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the polar purine ring and ester groups suggest that this compound would have some degree of solubility in polar solvents like water.


Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for the study of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.


I hope this general analysis is helpful. For a more detailed analysis, I would recommend consulting a chemist or accessing chemical databases or scientific literature. Please note that this analysis is based on the structure of the compound and does not take into account any specific information about its synthesis, properties, or biological activity. Always consult a professional when dealing with chemicals.


properties

IUPAC Name

[(2R,3R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN5O5/c25-19-17-20(30-24(27)29-19)31(12-28-17)21-16(26)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2,(H2,27,29,30)/t15-,16+,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXMRVTXICTEV-VWFIUDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)F)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)F)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate

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